molecular formula C12H10N2O2 B092585 2-(Phenylamino)nicotinic acid CAS No. 16344-24-4

2-(Phenylamino)nicotinic acid

Cat. No. B092585
CAS RN: 16344-24-4
M. Wt: 214.22 g/mol
InChI Key: UUMMTMQODCACRH-UHFFFAOYSA-N
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Patent
US08334236B2

Procedure details

5.0 g (31.7 mmol) of 2-chloronicotinic acid, 5.9 g (63.5 mmol) of aniline, and 0.1 g of potassium iodide were heated up 140° C., and toluene (30 mL) was added to this reaction mixture. The resulting mixture was stirred for 2 hours at 100° C. The reaction mixture was cooled, and then the solvent was distilled off. Chloroform was added to the residue, and insoluble materials were filtered off. The filtrate was concentrated, and thus 7.5 g of the title compound was obtained as crude pale yellow crystals (yield: quantitative).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>[I-].[K+].C1(C)C=CC=CC=1>[C:12]1([NH:11][C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
5.9 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.1 g
Type
catalyst
Smiles
[I-].[K+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
Chloroform was added to the residue, and insoluble materials
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 110.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.